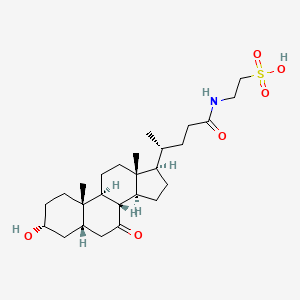
3-Hydroxy-7-oxocholanoyltaurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-oxotaurolithocholic acid is a bile acid taurine conjugate derived from 7-oxolithocholic acid. It is a bile acid taurine conjugate, a monocarboxylic acid amide, a 3alpha-hydroxy steroid and a 7-oxo steroid. It derives from a 7-oxolithocholic acid. It is a conjugate acid of a 7-oxotaurolithocholate.
Wissenschaftliche Forschungsanwendungen
Biliary Lipid Secretion and Choleresis
3-Hydroxy-7-oxocholanoyltaurine shows effects on bile flow and biliary lipid secretion. Studies in dogs have demonstrated that taurine-conjugated 7-oxo bile acids, including 3-hydroxy-7-oxocholanoyltaurine, can induce choleresis (increased bile flow) and affect phospholipid and cholesterol secretion in the bile. This compound is secreted efficiently in bile and undergoes partial reduction during hepatic passage. The specific impact on biliary lipid secretion varies depending on its structure and biotransformation during hepatic processing (Danzinger, Nakagaki, Hofmann, & Ljungwe, 1984).
Metabolism in the Liver
3-Hydroxy-7-oxocholanoyltaurine undergoes specific metabolic transformations in the liver. Research on rat liver has shown that the oxo groups in oxocholanic acids, including those similar to 3-hydroxy-7-oxocholanoyltaurine, are reduced to specific hydroxy metabolites. This reduction process is stereospecific, indicating a highly regulated metabolic pathway in the liver for such compounds (Anwer & Hegner, 1982).
Implications for Anticancer Drug Development
There is potential for structurally similar compounds to 3-Hydroxy-7-oxocholanoyltaurine to be used as leads in developing new anticancer drugs. Molecular modeling and chemical shift assignment studies of certain chromene derivatives suggest that these compounds might act as DNA intercalators, thereby qualifying as potential leads for anticancer drug development (Santana et al., 2020).
Biosynthetic Pathways for Derivatives
In the realm of bioengineering, pathways have been designed to produce various chiral 3-hydroxyacids, which could potentially include derivatives of 3-Hydroxy-7-oxocholanoyltaurine. These acids have potential applications in materials and medicine, illustrating the versatility of hydroxy acids in synthetic and medicinal chemistry (Martin et al., 2013).
Eigenschaften
Produktname |
3-Hydroxy-7-oxocholanoyltaurine |
|---|---|
Molekularformel |
C26H43NO6S |
Molekulargewicht |
497.7 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H43NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-21,24,28H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
QNRIYEYAHVEGQJ-SWQVIYSDSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Synonyme |
3 alpha-hydroxy-7-keto-5 beta-cholanoyltaurine 3-HOCT 3-hydroxy-7-oxocholanoyltaurine tauro-3 alpha-hydroxy-7-keto-5 beta-cholanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide](/img/structure/B1251944.png)
![(2E,6E,10E)-N-[2-[1-(3-aminopropyl)-3-methylimidazol-1-ium-4-yl]ethyl]-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenamide](/img/structure/B1251945.png)


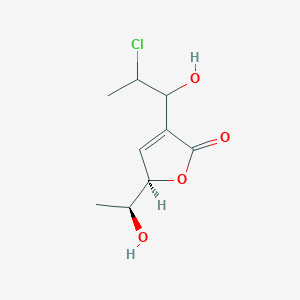
![2-Oxazolidinone, 3-[(phenylmethoxy)acetyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B1251951.png)
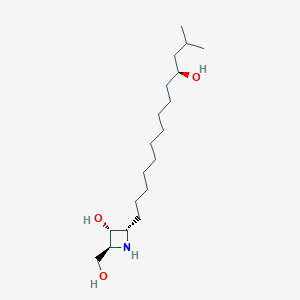

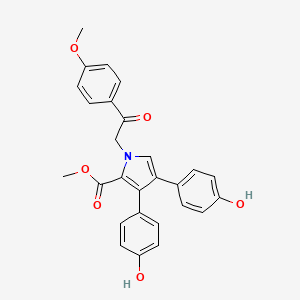
![(S)-2-Methyl-butyric acid (1S,3S,4aR,7S,8S,8aS)-8-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydro-naphthalen-1-yl ester](/img/structure/B1251956.png)
![2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine](/img/structure/B1251957.png)
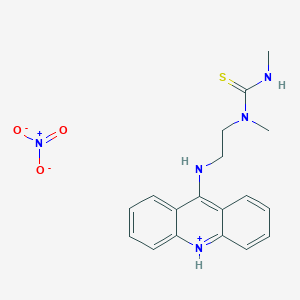

![(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1251963.png)